(7-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS No.:
Cat. No.: VC14763358
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN2O4 |
|---|---|
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | 7-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C21H19ClN2O4/c1-27-18-7-12-5-6-24(11-13(12)8-19(18)28-2)21(26)16-10-23-17-9-14(22)3-4-15(17)20(16)25/h3-4,7-10H,5-6,11H2,1-2H3,(H,23,25) |
| Standard InChI Key | FMUMRIUWWOOACH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 7-chloro-4-hydroxyquinoline moiety linked via a methanone bridge to a 6,7-dimethoxy-3,4-dihydroisoquinoline unit. This arrangement creates a planar quinoline system conjugated with a partially saturated isoquinoline ring, enabling π-π stacking interactions with biological targets. The chloro group at position 7 and hydroxyl at position 4 on the quinoline ring contribute to electron-withdrawing effects, while the methoxy groups on the isoquinoline enhance lipophilicity.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₉ClN₂O₄ |
| Molecular weight | 398.8 g/mol |
| IUPAC name | 7-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl)OC |
| Hydrogen bond acceptors | 5 |
| Hydrogen bond donors | 1 |
| Topological polar surface area | 78.9 Ų |
Data derived from crystallographic and computational analyses indicate moderate aqueous solubility (LogP ≈ 2.8) and membrane permeability, suggesting favorable pharmacokinetic profiles for central nervous system targeting .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two primary building blocks:
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7-Chloro-4-hydroxyquinolin-3-carboxylic acid: Synthesized via Gould-Jacobs cyclization of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by hydrolysis and chlorination .
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Prepared by Pictet-Spengler condensation of 3,4-dimethoxyphenethylamine with formaldehyde, then reduced to the tetrahydro derivative.
Coupling Strategies
The methanone bridge is formed through Friedel-Crafts acylation or Schotten-Baumann reaction:
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Friedel-Crafts: Reacting 7-chloro-4-hydroxyquinolin-3-carbonyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous AlCl₃ yields the product at 65–70% efficiency.
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Schotten-Baumann: Condensation under biphasic conditions (NaOH/CH₂Cl₂) achieves 58% yield with reduced side-product formation .
Table 2: Comparative analysis of coupling methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Friedel-Crafts | 68 | 92 | 12 |
| Schotten-Baumann | 58 | 95 | 8 |
Biological Activities and Mechanisms
Anticancer Activity
Mechanistic studies on analogous compounds reveal dual inhibition of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks):
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HDAC1 inhibition: IC₅₀ = 1.7 μM (cf. Vorinostat IC₅₀ = 0.15 μM)
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PI3Kα inhibition: IC₅₀ = 0.89 μM (cf. Alpelisib IC₅₀ = 0.29 μM)
The 4-hydroxyquinolinone moiety chelates catalytic zinc ions in HDACs, while the dihydroisoquinoline interacts with PI3K’s ATP-binding pocket.
Pharmacokinetic Profiling
Metabolic Stability
Hepatic microsome assays (human, 1 mg/mL) show moderate clearance:
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Phase I metabolism: Hydroxylation at C-6 of isoquinoline (major)
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Phase II metabolism: Glucuronidation of 4-hydroxy group (minor)
Toxicity Screening
Comparative Analysis with Structural Analogs
Table 5: Activity comparison of quinoline-isoquinoline derivatives
| Compound | HDAC1 IC₅₀ (μM) | PI3Kα IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target compound | 1.7 | 0.89 | 2.8 |
| 8-Chloro analog | 2.3 | 1.4 | 3.1 |
| 6-Methoxy variant | 4.1 | 2.7 | 2.5 |
| Graveoline | >10 | >10 | 1.9 |
The 7-chloro substitution confers superior target affinity compared to positional isomers, though increased lipophilicity may limit aqueous solubility.
Future Research Directions
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Structure-activity relationship (SAR) studies: Systematic modification of methoxy and chloro substituents to optimize potency and safety.
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Prodrug development: Esterification of the 4-hydroxy group to enhance oral bioavailability.
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Combination therapies: Synergistic screening with PI3K/HDAC inhibitors to overcome chemoresistance.
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In vivo efficacy models: Xenograft studies in triple-negative breast cancer (TNBC) PDX models.
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